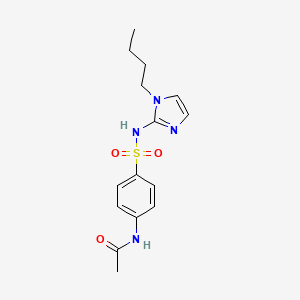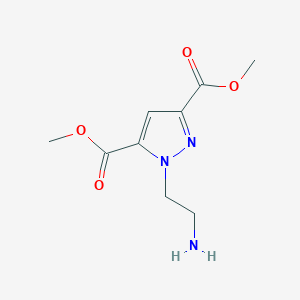
(R)-N-(4-Phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(4-Phenylbutan-2-yl)acetamide is an organic compound with a molecular formula of C12H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Phenylbutan-2-yl)acetamide typically involves the reaction of ®-4-Phenylbutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction can be represented as follows:
(R)−4−Phenylbutan−2−amine+AceticAnhydride→(R)−N−(4−Phenylbutan−2−yl)acetamide+AceticAcid
Industrial Production Methods
In an industrial setting, the production of ®-N-(4-Phenylbutan-2-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(4-Phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylbutanoic acid or phenylbutanone.
Reduction: Formation of ®-4-Phenylbutan-2-amine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-N-(4-Phenylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-(4-Phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(4-Phenylbutan-2-yl)acetamide
- N-(4-Phenylbutan-2-yl)acetamide (racemic mixture)
- N-(4-Phenylbutan-2-yl)propionamide
Uniqueness
®-N-(4-Phenylbutan-2-yl)acetamide is unique due to its specific ® configuration, which can result in different biological activity and interactions compared to its (S) enantiomer or racemic mixture. This stereochemistry can influence the compound’s effectiveness and selectivity in various applications.
Propiedades
Número CAS |
22148-79-4 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-[(2R)-4-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(13-11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
KQSKZCWLCIETEF-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CCC1=CC=CC=C1)NC(=O)C |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)











![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)
